

Application Notes and Protocols for AmmTX3 in Patch Clamp Experiments

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Compound of Interest

Compound Name: AmmTX3

Cat. No.: B1151265

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Introduction

AmmTX3 is a peptide toxin isolated from the venom of the scorpion *Androctonus mauretanicus mauretanicus*. It is a potent and highly specific blocker of voltage-gated potassium channels of the Kv4 subfamily (Kv4.x), which are responsible for the fast-inactivating A-type potassium current (IA) in neurons.[1][2][3] This current plays a crucial role in regulating neuronal excitability, action potential firing frequency, and back-propagation of action potentials.[4] A key characteristic of **AmmTX3** is that its high-affinity blockade of Kv4 channels is critically dependent on the presence of auxiliary dipeptidyl peptidase-like proteins (DPP6 or DPP10).[1][5][6] This makes **AmmTX3** an invaluable tool for dissecting the physiological roles of Kv4 channels in native neuronal preparations and for screening compounds that modulate Kv4 channel complexes.

Mechanism of Action

AmmTX3 acts as a pore blocker of Kv4.2 and Kv4.3 channels.[1][3] Its binding to the channel is not voltage-dependent, and it does not alter the gating kinetics of the channel.[1][7] The presence of DPP6 or DPP10 subunits in the Kv4 channel complex dramatically increases the affinity of **AmmTX3** for the channel, shifting the half-maximal inhibitory concentration (IC50) from the micromolar to the nanomolar range.[1][3]

Data Presentation

The following table summarizes the quantitative data for **AmmTX3** activity on Kv4 channels.

Target Channel	Auxiliary Subunit(s)	Cell Type	IC50 / Affinity	Reference
A-type K ⁺ channels	Native	Rat brain synaptosomes	66 pM (Affinity)	--INVALID-LINK--
A-type K ⁺ currents	Native	Cerebellum granular cells	~130 nM	--INVALID-LINK--
A-type K ⁺ currents	Native	Striatum neurons	~130 nM	--INVALID-LINK--
Kv4.2	DPP6S	CHO cells	High affinity (nearly complete block at 0.5 μM)	--INVALID-LINK--
Kv4.2	KCHIP1	CHO cells	Low affinity (partial block at 0.5 μM)	--INVALID-LINK--
Kv4.3	DPP10a	CHO cells	High affinity	--INVALID-LINK--
A-type K ⁺ current	DPP6	Wild-type mouse cerebellar granule neurons	High sensitivity	--INVALID-LINK--
A-type K ⁺ current	None (DPP6 KO)	DPP6 knockout mouse cerebellar granule neurons	Low sensitivity (>80% of current resistant to 0.5 μM)	--INVALID-LINK--

Experimental Protocols

Whole-Cell Patch Clamp Protocol for Recording A-type Potassium Currents and Application of AmmTX3

This protocol is designed for recording A-type potassium currents (IA) from cultured neurons or cells heterologously expressing Kv4 channels and their auxiliary subunits.

1. Cell Preparation:

- Cultured Neurons: Plate neurons on coverslips at a suitable density a few days prior to recording to allow for adherence and process extension.
- Transfected Cells (e.g., HEK293, CHO): Co-transfect cells with cDNAs for the desired Kv4 α -subunit (e.g., Kv4.2 or Kv4.3) and the necessary auxiliary subunits (DPP6 or DPP10, and optionally KChIPs). Recordings are typically performed 24-48 hours post-transfection.

2. Solutions:

- External (Extracellular) Solution (in mM):
 - 135 NaCl
 - 5 KCl
 - 2 CaCl₂
 - 2 MgCl₂
 - 10 HEPES
 - 10 Glucose
 - pH adjusted to 7.4 with NaOH
 - Osmolarity adjusted to ~310 mOsm
 - To isolate K⁺ currents, add:
 - 0.5 μ M Tetrodotoxin (TTX) to block voltage-gated sodium channels.
 - 100 μ M CdCl₂ or a cocktail of other Ca²⁺ channel blockers to block voltage-gated calcium channels and subsequent Ca²⁺-activated K⁺ channels.

- Internal (Intracellular) Solution (in mM):

- 115 K-Gluconate
- 10 KCl
- 10 HEPES
- 10 EGTA
- 4 Mg-ATP
- 0.3 Na₂-GTP
- pH adjusted to 7.2 with KOH
- Osmolarity adjusted to ~290 mOsm

3. Patch Clamp Electrophysiology:

- Pipettes: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
- Recording Configuration: Establish a whole-cell patch clamp configuration.
- Amplifier and Data Acquisition: Use a suitable patch clamp amplifier and data acquisition system.
- Series Resistance: Compensate for series resistance (typically 70-80%) to minimize voltage errors.

4. Voltage Protocol to Isolate A-type Currents:

A-type currents are characterized by their rapid activation and inactivation. A prepulse protocol is used to separate them from other potassium currents.

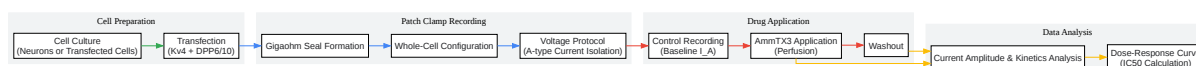
- Holding Potential: Hold the cell at a hyperpolarized potential of -90 mV or -100 mV to ensure that A-type channels are fully available for activation (i.e., recovered from inactivation).

- **Test Pulse:** Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200-500 ms).
- **Inactivating Prepulse:** To isolate the A-type current, precede the test pulse with a depolarizing prepulse to a potential that inactivates A-type channels (e.g., -40 mV for 500 ms).
- **Subtraction:** Subtract the currents elicited with the inactivating prepulse from the currents elicited without the prepulse. The resulting subtracted current represents the isolated A-type current.

5. **AmmTX3** Application:

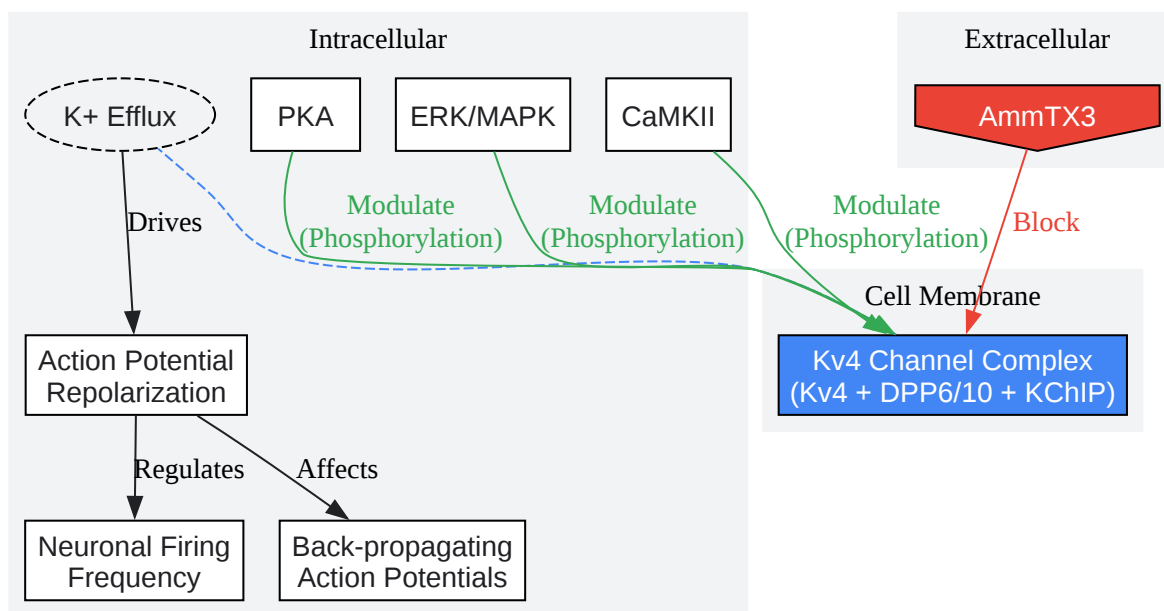
- **Stock Solution:** Prepare a stock solution of **AmmTX3** in a suitable solvent (e.g., water or a buffer containing 0.1% BSA to prevent sticking to plasticware) at a concentration of 10-100 μ M. Store at -20°C.
- **Working Solution:** Dilute the stock solution in the external recording solution to the desired final concentration (typically in the range of 10 nM to 1 μ M).
- **Application:** Apply **AmmTX3** to the cell via a perfusion system. Ensure a complete and rapid exchange of the solution around the cell.
- **Incubation Time:** The time required for **AmmTX3** to reach equilibrium and exert its full blocking effect will depend on the concentration and the perfusion system. Monitor the current amplitude over time to determine when the block has stabilized.

Mandatory Visualizations



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Experimental workflow for using **AmmTX3** in patch clamp experiments.



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Signaling pathway showing **AmmTX3** action on Kv4 channels and their regulation.

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